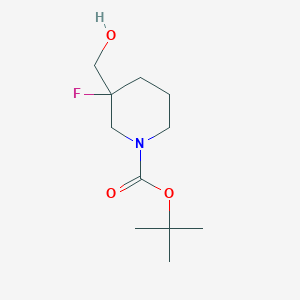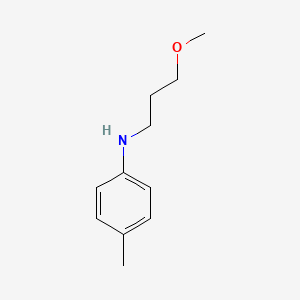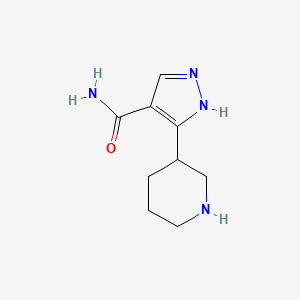
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with the CB1 cannabinoid receptor has provided insights into the molecular interactions and developed unified pharmacophore models for CB1 receptor ligands. This research highlighted the importance of the N1 aromatic ring moiety and the pyrazole C3 substituent in the steric binding interaction with the receptor, suggesting a mechanism for antagonist activity based on the spatial orientation and electrostatic character of these moieties (Shim et al., 2002).
Synthesis and Structure Analysis
Another study focused on the synthesis, crystal structure, and biological activity of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide, revealing its potential as a fungicidal and antiviral agent against tobacco mosaic virus (Li et al., 2015).
Mechanistic Insights into Inverse Agonism
Research into the biarylpyrazole inverse agonists at the cannabinoid CB1 receptor emphasized the role of the carboxamide oxygen in the C-3 substituent for engaging in a hydrogen bond crucial for inverse agonism, offering valuable mechanistic insights (Hurst et al., 2006).
Radiolabeling for Pharmacological Studies
The tritiation of SR141716 through metallation–iodination–reduction provided a method for preparing tritiated compounds, facilitating pharmacological studies and the investigation of cannabinoid receptor interactions (Seltzman et al., 2002).
Novel Fused Heterobicycles Synthesis
Synthesis of novel fused heterobicycles, such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, demonstrated enriched biological activities including antibacterial, anti-inflammatory, and antioxidant effects. Molecular docking analysis further supported these findings, underscoring the potential for developing new therapeutic agents (Sribalan et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as atogepant and ubrogepant, which are also piperidine derivatives, are known to target the calcitonin gene-related peptide (cgrp) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels .
Mode of Action
For instance, Atogepant acts as an antagonist to CGRP receptors, helping to prevent migraine headaches by antagonizing the activity of CGRP, a molecule implicated in migraine pathophysiology .
Biochemical Pathways
The CGRP pathway is involved in the transmission of pain and vasodilation, and its deregulation is often associated with conditions like migraines .
Result of Action
Based on the action of similar compounds, it can be speculated that it may help in the prevention of conditions like migraines by antagonizing the activity of cgrp .
Eigenschaften
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6/h5-6,11H,1-4H2,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMVBBZZNTQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
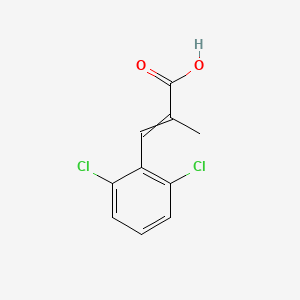
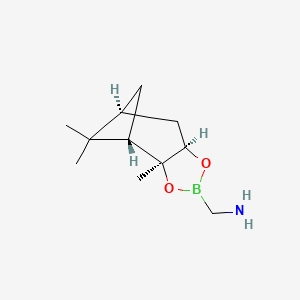


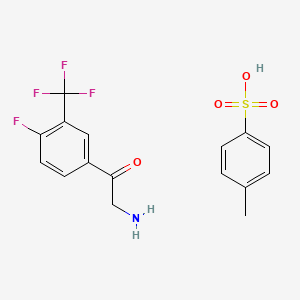
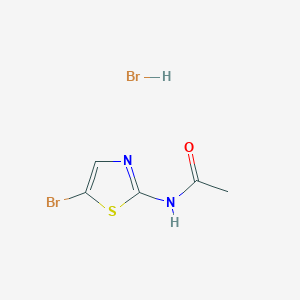
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)

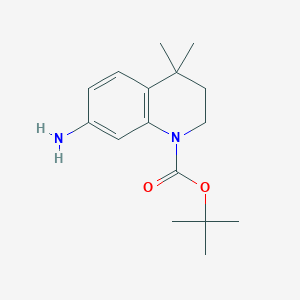
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
